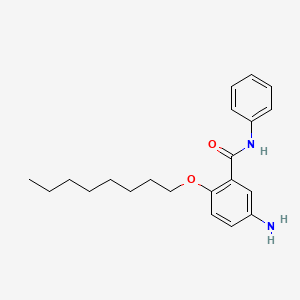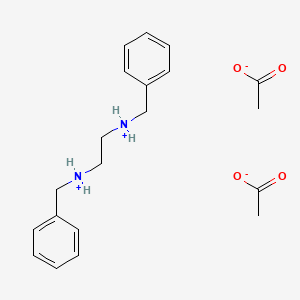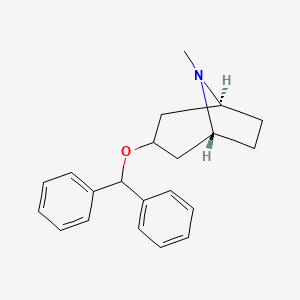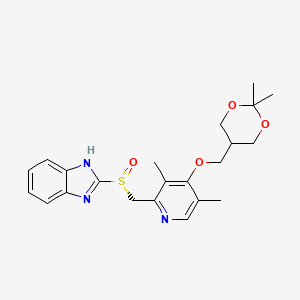
2-(((4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole
概述
准备方法
阿佐洛普拉唑是通过一系列涉及各种试剂和条件的化学反应合成的反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂和催化剂来促进反应 。工业生产方法旨在优化产量和纯度,确保化合物符合药物标准。
化学反应分析
阿佐洛普拉唑经历了几种类型的化学反应,包括:
氧化: 阿佐洛普拉唑中的亚砜基团可以被氧化形成砜衍生物。
还原: 亚砜基团也可以被还原形成硫醚衍生物。
取代: 苯并咪唑环和吡啶环上可以发生各种取代反应,导致形成不同的衍生物。
这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物是砜和硫醚衍生物,它们可能具有不同的药理特性 .
科学研究应用
阿佐洛普拉唑有几个科学研究应用,包括:
化学: 用作模型化合物来研究质子泵抑制剂的行为及其与各种试剂的相互作用。
生物学: 研究其对与酸分泌相关的细胞过程的影响及其对其他生物途径的潜在影响。
医学: 研究其在治疗与酸相关的疾病(如 GERD)方面的疗效及其在其他胃肠道疾病中的潜在用途。
作用机制
阿佐洛普拉唑通过抑制胃中的氢钾三磷酸腺苷酶 (H+/K+ ATPase) 泵发挥作用。这种酶负责将酸分泌到胃腔中。通过抑制这种泵,阿佐洛普拉唑减少了胃酸的产生,从而缓解了与酸相关的疾病。 该机制中涉及的分子靶标是位于胃壁细胞中的 H+/K+ ATPase 泵 .
相似化合物的比较
阿佐洛普拉唑与其他质子泵抑制剂(如奥美拉唑、兰索拉唑和雷贝拉唑)进行比较。虽然所有这些化合物都具有相似的作用机制,但阿佐洛普拉唑在其药代动力学特征方面是独一无二的。它旨在避免肝脏酶 CYP2C19 的代谢,使其对其他 PPI 弱代谢者有效。 这一特性在不同患者群体中提供了更一致的治疗效果 .
类似化合物
- 奥美拉唑
- 兰索拉唑
- 雷贝拉唑
- 埃索美拉唑
- 泮托拉唑
阿佐洛普拉唑独特的药代动力学特性及其提供持续抑制酸的能力使其成为治疗与酸相关的疾病的进一步研究和开发的有希望的候选药物。
属性
CAS 编号 |
955095-45-1 |
|---|---|
分子式 |
C22H27N3O4S |
分子量 |
429.5 g/mol |
IUPAC 名称 |
2-[(R)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C22H27N3O4S/c1-14-9-23-19(13-30(26)21-24-17-7-5-6-8-18(17)25-21)15(2)20(14)27-10-16-11-28-22(3,4)29-12-16/h5-9,16H,10-13H2,1-4H3,(H,24,25)/t30-/m1/s1 |
InChI 键 |
DWDKHTXMLSZGDL-SSEXGKCCSA-N |
SMILES |
CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)CS(=O)C3=NC4=CC=CC=C4N3 |
手性 SMILES |
CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)C[S@@](=O)C3=NC4=CC=CC=C4N3 |
规范 SMILES |
CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)CS(=O)C3=NC4=CC=CC=C4N3 |
外观 |
Solid powder |
Key on ui other cas no. |
955095-45-1 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2-(4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl-1H-benzimidazole azeloprazole sodium E 3710 E-3710 E3710 compound |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

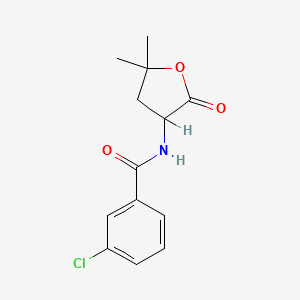
![N-[4-(4-aminophenoxy)butyl]benzamide](/img/structure/B1666178.png)
![N-[5-[4-(2-hydroxyethylamino)phenoxy]pentyl]benzamide](/img/structure/B1666180.png)
![N-[5-(4-aminophenoxy)pentyl]-N-methylbenzamide](/img/structure/B1666182.png)
![N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide](/img/structure/B1666183.png)
![N-[8-(4-aminophenoxy)octyl]benzamide](/img/structure/B1666184.png)
![N-[(4aR,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B1666185.png)
![N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B1666186.png)
![N,N-bis[5-(4-aminophenoxy)pentyl]benzamide](/img/structure/B1666187.png)
